molecular formula C8H3ClF5N B13682119 N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13682119
M. Wt: 243.56 g/mol
InChI Key: OJGVAYQWCLQCKV-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,4-difluoroaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The reaction conditions usually involve low temperatures and anhydrous solvents to prevent hydrolysis of the imidoyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding imidate and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous acid solutions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted imidoyl derivatives.

    Hydrolysis: Corresponding imidate and hydrochloric acid.

    Reduction: Corresponding amine.

Scientific Research Applications

Chemistry: N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function

Medicine: The compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

Comparison: N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both difluorophenyl and trifluoroacetimidoyl groups. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, compared to similar compounds. The trifluoroacetimidoyl group enhances the compound’s reactivity towards nucleophiles, making it a versatile intermediate in various chemical reactions.

Properties

Molecular Formula

C8H3ClF5N

Molecular Weight

243.56 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3ClF5N/c9-7(8(12,13)14)15-6-2-1-4(10)3-5(6)11/h1-3H

InChI Key

OJGVAYQWCLQCKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C(C(F)(F)F)Cl

Origin of Product

United States

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